molecular formula C13H26N2O B7576538 N-(1-tert-butylpiperidin-4-yl)butanamide

N-(1-tert-butylpiperidin-4-yl)butanamide

Cat. No. B7576538
M. Wt: 226.36 g/mol
InChI Key: ZQPWQVORLHAGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-tert-butylpiperidin-4-yl)butanamide is a long-acting local anesthetic that is used for the management of pain. It was first synthesized in the 1950s and has since been widely used in medical practice. This drug works by blocking the sodium channels in the nerve fibers, thereby preventing the transmission of pain signals to the brain.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpiperidin-4-yl)butanamide involves the blocking of sodium channels in the nerve fibers. This prevents the transmission of pain signals to the brain, thereby providing pain relief. The drug also acts on the potassium channels, which results in the stabilization of the membrane potential and the prevention of depolarization.
Biochemical and physiological effects:
N-(1-tert-butylpiperidin-4-yl)butanamide has several biochemical and physiological effects. It causes a decrease in the excitability of the nerve fibers, which results in the inhibition of pain signals. The drug also causes vasodilation, which increases blood flow to the affected area and facilitates the delivery of nutrients and oxygen.

Advantages and Limitations for Lab Experiments

N-(1-tert-butylpiperidin-4-yl)butanamide has several advantages for lab experiments. It is a potent and long-acting local anesthetic that provides effective pain relief. The drug is also stable and can be stored for long periods without degradation. However, the use of this drug in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

For the research and development of this drug include the development of new formulations, investigation of its potential for the treatment of other medical conditions, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-(1-tert-butylpiperidin-4-yl)butanamide involves the reaction of 4-aminobutyl-1-tert-butylpiperidine with a carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst and under controlled conditions. The final product is then purified using various techniques such as recrystallization, chromatography, or distillation.

Scientific Research Applications

N-(1-tert-butylpiperidin-4-yl)butanamide has been extensively studied in scientific research. It has been used in studies related to pain management, nerve block, and anesthesia. This drug has also been used in studies related to the treatment of various medical conditions such as cancer pain, neuropathic pain, and postoperative pain.

properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-5-6-12(16)14-11-7-9-15(10-8-11)13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPWQVORLHAGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCN(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-tert-butylpiperidin-4-yl)butanamide

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